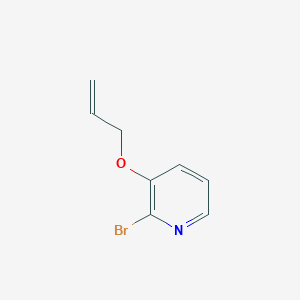

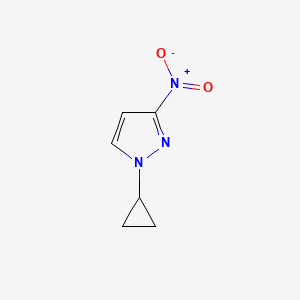

![molecular formula C17H9ClN2O B3032279 3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 136716-38-6](/img/structure/B3032279.png)

3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Descripción general

Descripción

The compound "3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their wide spectrum of biological activities, including cardiotonic, anticancer, antiangiogenic, antioxidant, and antihypertensive properties . These compounds often feature a chlorophenyl group, which is a common moiety in medicinal chemistry due to its influence on the biological activity of the molecule.

Synthesis Analysis

The synthesis of related pyridazinone derivatives typically involves multi-step reactions starting from various precursors. For instance, N-substituted 3H-indeno[1,2-c]pyridazinones were synthesized from 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones, demonstrating potent positive inotropic activity . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which involved treating an acetic acid derivative with hydrazinylpyridazine, followed by a series of reactions including the use of TBTU and chloroamine T . These methods highlight the complexity and specificity of the synthetic routes required to obtain such compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and sometimes by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the molecules, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including asymmetric oxidation, which was used to synthesize enantiomers of a related compound . The presence of functional groups such as chlorophenyl allows for further chemical modifications, which can lead to a diverse range of biological activities. The reactivity of these compounds is also influenced by their intermolecular interactions, as seen in the structure-activity analysis of thienopyridazinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, are crucial for their biological activity. For example, esterification of a pyridazinone derivative was performed to enhance its antihypertensive activity by increasing its lipid and aqueous solubility . The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the crystallization and stability of these compounds .

Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibition

- Several studies have investigated the use of 5H-indeno[1,2-c]pyridazin-5-one derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases. These compounds exhibit selective inhibitory potency against MAO-B, with modifications in their structure significantly influencing their activity. For instance, Reniers et al. (2011) found that certain derivatives demonstrated competitive inhibition of MAO-B with a low K(i) value, indicating strong inhibitory potential (Reniers et al., 2011).

Potential Antihypertensive and Anti-inflammatory Properties

- The derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been explored for their antihypertensive and anti-inflammatory properties. Cignarella et al. (1986) synthesized certain derivatives that exhibited significant antihypertensive and antithrombotic effects in animal models (Cignarella et al., 1986).

Synthesis and Structural Studies

- There have been advancements in the synthesis methods for these compounds, aiming at enhancing their regioselectivity and yield. For example, Rimaz et al. (2017) reported an efficient, green, and convenient route for synthesizing substituted 3-aryl indeno[1,2-c]pyridazines, which are potential MAOA inhibitors (Rimaz et al., 2017).

Anticancer, Antiangiogenic, and Antioxidant Activities

- Some derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been evaluated for their anticancer, antiangiogenic, and antioxidant properties. Kamble et al. (2015) synthesized and characterized new derivatives that showed promising inhibitory effects on various human cancer cell lines and potential antiangiogenic and antioxidant activities (Kamble et al., 2015).

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with cardiovascular drugs and agrochemicals, and later found to be associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property . In the 1980s, 6-arylpyridazinones were synthesized, and compounds such as 7-fluoro and 5-keto-5H-indeno(1,2-c)pyridazines were found to be antihypertensive . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The pyridazine ring, which is a part of the compound, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, and activity for neurological disorders .

Action Environment

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)indeno[1,2-c]pyridazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJICFFERUCIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327522 | |

| Record name | NSC663885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136716-38-6 | |

| Record name | NSC663885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)

![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)

![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)

![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)